6-Ethoxy-1-ethylquinolin-4(1H)-one
Description
6-Ethoxy-1-ethylquinolin-4(1H)-one is a synthetic quinolinone derivative characterized by an ethoxy group at the 6-position and an ethyl substituent at the 1-position of the quinolinone core. Quinolinones are heterocyclic compounds with a fused benzene-pyridinone ring system, widely studied for their pharmacological and material science applications. The ethoxy and ethyl groups in this compound likely influence its electronic properties, solubility, and biological activity compared to simpler quinolinones .
Properties
CAS No. |
127286-13-9 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
6-ethoxy-1-ethylquinolin-4-one |
InChI |
InChI=1S/C13H15NO2/c1-3-14-8-7-13(15)11-9-10(16-4-2)5-6-12(11)14/h5-9H,3-4H2,1-2H3 |
InChI Key |
UWIHQOLKKJWXEN-UHFFFAOYSA-N |
SMILES |
CCN1C=CC(=O)C2=C1C=CC(=C2)OCC |
Canonical SMILES |
CCN1C=CC(=O)C2=C1C=CC(=C2)OCC |
Synonyms |
4(1H)-Quinolinone,6-ethoxy-1-ethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Effects on Position and Reactivity
6-Substituted Quinolinones
- 6-Methoxy-1-[(4-methoxyphenyl)methyl]-4-methylquinolin-2(1H)-one (CAS 61297-72-1): Features a methoxy group at position 6 and a benzyl-type substituent at position 1.
- 6-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS 36054-00-9): A dihydroquinolinone with a methyl group at position 5. The saturated 2,3-bond reduces aromaticity, altering reactivity. The methyl group provides steric hindrance but lacks the electron-donating oxygen present in ethoxy derivatives .
1-Substituted Quinolinones
- 3-Acetyl-6-chloro-1-ethyl-4-phenylquinolin-2(1H)-one: Contains ethyl and chloro groups at positions 1 and 6, respectively. The chloro group is electron-withdrawing, contrasting with the electron-donating ethoxy group in the target compound. This difference may affect binding interactions in biological systems .
- 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one: A dihydroquinolinone with a cyclopropyl group at position 1. Cyclopropyl’s ring strain and lipophilicity differ significantly from the ethyl group, influencing membrane permeability and metabolic pathways .
Structural and Functional Comparisons (Data Table)
Research Findings and Limitations
- Metabolic Stability : Ethyl and ethoxy groups may prolong half-life relative to methylated analogues but could introduce cytochrome P450-mediated oxidation risks .
- Gaps in Data: Direct pharmacological data for this compound are absent in the provided evidence; comparisons rely on structural extrapolation.
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